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An In-depth Technical Guide to the Molecular Structure and Bonding of N-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide (NMF), with the chemical formula CsHsNO, is a versatile organic
compound widely utilized as a solvent, a reagent in organic synthesis, and an intermediate in
the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] Its role in the Vilsmeier-
Haack reaction for formylating aromatic compounds is particularly noteworthy.[2] A thorough
understanding of its molecular structure and bonding is critical for optimizing reaction
conditions, predicting its behavior in biological systems, and designing new molecules with
desired properties. This guide provides a detailed technical overview of the structural and
electronic characteristics of N-Methylformanilide.

Molecular Structure and Bonding

The structure of N-Methylformanilide is characterized by a central formamide group linking a
methyl group and a phenyl group via the nitrogen atom. The key to understanding its properties
lies in the electronic nature of the amide bond.

The Amide Bond: Resonance and Planarity

The formamide core of N-Methylformanilide exhibits significant resonance, where the lone
pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=0) pi-system. This
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delocalization results in a hybrid of two primary resonance structures, imparting a partial double
bond character to the carbon-nitrogen (C-N) bond.

This resonance has two profound structural consequences:

e Planarity: The atoms involved in the amide bond (O, C, N, and the atoms directly attached to
C and N) tend to lie in the same plane to maximize p-orbital overlap.

» Rotational Barrier: The partial double bond character of the C-N bond severely restricts
rotation, leading to a significant energy barrier. This barrier is substantially higher than that of
a typical C-N single bond. Experimental and computational studies on similar amides, such
as N-methylformamide and N-benzhydrylformamides, show this barrier to be in the range of
20-23 kcal/mol.[3][4]

Caption: Resonance structures of the N-Methylformanilide amide bond.

Conformational Analysis

Due to the high rotational barrier, N-Methylformanilide can exist as distinct conformers. The
orientation of the phenyl ring relative to the formamide plane is also a key structural feature.
Computational studies on the related formanilide molecule show that the trans isomer (where
the phenyl group and carbonyl oxygen are on opposite sides of the C-N bond) is typically more
stable, but the molecule may adopt a twisted conformation to minimize steric hindrance.[5]

Quantitative Structural and Physical Data

Precise experimental determination of the molecular geometry of N-Methylformanilide via X-
ray crystallography or gas-phase electron diffraction is not readily available in the literature.
However, data from its close structural analog, N-methylformamide, provides excellent
reference values for the amide core.[6][7]

Table 1: Physical Properties of N-Methylformanilide
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Property Value Reference(s)
Molecular Formula CsHaNO [1]

Molecular Weight 135.16 g/mol [8]
Appearance Clear colorless to yellow liquid [2][9]

Melting Point 8-13°C 9]

Boiling Point 243 - 244 °C [9]

Density 1.095 g/mL at 25 °C 9]

| Refractive Index (n20/D) | 1.561 |[9] |

Table 2: Key Structural Parameters (Amide Core based on N-methylformamide data)

Parameter Bond/Angle Typical Value Reference
Bond Length c=0 1.219 A [7]

Bond Length C(carbonyl)-N 1.366 A [6]

Bond Length N-C(methyl) ~1.46 A [5]

Bond Length N-C(phenyl) ~1.40 A [5]

Bond Angle O=C-N ~125° [10]

| Bond Angle | C(carbonyl)-N-C(phenyl) | ~121° |[10] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of N-

Methylformanilide.

Table 3: Key Spectroscopic Data for N-Methylformanilide
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Spectroscopy

Infrared (IR)

Feature

C=0 stretch (Amide |
band)

Wavenumber (cm~?) /
Chemical Shift (ppm)

~1670 - 1690 cm™—*

C-N stretch

~1350 - 1400 cm™?

Aromatic C-H stretch

~3000 - 3100 cm™?

Aliphatic C-H stretch

~2850 - 2960 cm™?

13C NMR (in CDCls) C=0 (carbonyl) ~162.6 ppm
C (aromaitic, ipso) ~142.1 ppm
C (aromatic, ortho/meta/para) ~120 - 130 ppm
C (methyl) ~32.4 ppm

1H NMR (in CDCI5) H (formyl) ~8.4 ppm (singlet)

H (aromatic)

~7.2 - 7.5 ppm (multiplet)

| | H (methyl) | ~3.3 ppm (singlet) |

Note: Exact values may vary based on solvent and experimental conditions.[11][12][13]

Experimental Protocols
Synthesis of N-Methylformanilide

A common and high-yield synthesis involves the formylation of N-methylaniline with formic acid,

using an azeotropic distillation to remove water and drive the reaction to completion.
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and toluene in a reaction flask.

'

[Equip flask with a Dean-Stark apparatus]

E:ombine N-methylaniline, formic acid)

and reflux condenser.

'

Heat the mixture to reflux.
(Toluene-water azeotrope distills at 87-88 °C)

'

Continue reflux until water collection ceases
(approx. 4-6 hours).

Cool the reaction mixture to
room temperature.

'

[Wash solution with saturated NaHCOs (aq)]

followed by brine.

Dry the organic layer over
anhydrous MgSOa or Naz2S0a.
Gilter to remove the drying agent]

Remove toluene under reduced pressure
(rotary evaporation).

'

Purify the crude product by
vacuum distillation.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-Methylformanilide.
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Detailed Steps:

e Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux
condenser, combine N-methylaniline, formic acid, and a solvent such as toluene.

o Reaction: Heat the mixture to reflux. The water produced during the reaction is continuously
removed as an azeotrope with toluene, which collects in the Dean-Stark trap.

o Work-up: After the reaction is complete (indicated by the cessation of water collection), cool
the mixture. Transfer it to a separatory funnel and wash with a saturated aqueous solution of
sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

« |solation: Dry the organic layer over an anhydrous drying agent (e.g., MgSOa), filter, and
remove the solvent under reduced pressure.

 Purification: The resulting crude product is purified by vacuum distillation to yield pure N-
Methylformanilide.

Structural Characterization Methodologies
o X-ray Crystallography:

o Crystal Growth: Grow a single, high-quality crystal of N-Methylformanilide. As it is a low-
melting solid/liquid at room temperature, this requires low-temperature crystallization
techniques.

o Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
Cool the crystal under a stream of cold nitrogen gas. Irradiate the crystal with a
monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

o Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the phase problem to generate an initial electron
density map and build a molecular model. Refine the atomic coordinates and thermal
parameters against the experimental data to achieve the final, high-resolution molecular
structure.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Sample Preparation: Dissolve a small amount (~5-10 mg) of purified N-Methylformanilide
in a suitable deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Place the sample in the NMR spectrometer. Acquire *H and 13C spectra.
Additional experiments like DEPT, COSY, and HSQC can be performed to confirm
assignments and provide further structural information.

o Data Analysis: Process the raw data (Fourier transform, phase, and baseline correction).
Integrate the *H signals and assign chemical shifts by referencing to the solvent peak or
an internal standard (e.g., TMS).

Conclusion

The molecular architecture of N-Methylformanilide is fundamentally governed by the
principles of amide resonance. This electronic delocalization results in a planar amide group, a
significant rotational barrier around the C-N bond, and characteristic bond lengths that are
intermediate between single and double bonds. These structural and bonding features dictate
the chemical reactivity, solvent properties, and spectroscopic signatures of the molecule,
making them essential knowledge for professionals in chemical research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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